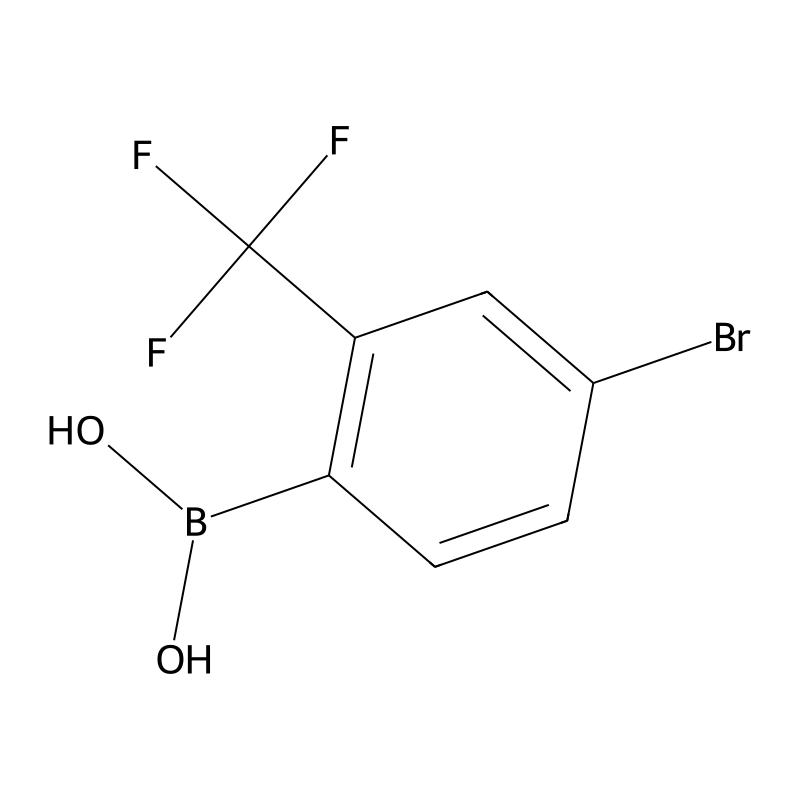

4-Bromo-2-(trifluoromethyl)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical and Pharmaceutical Industries

Field: Agrochemical and Pharmaceutical Industries

Results: Trifluoromethylpyridine derivatives are majorly used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.

Antimicrobial Activity

Cross-Coupling Reactions

Field: Organic Chemistry

Application: “4-Bromo-2-(trifluoromethyl)phenylboronic acid” can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

Synthesis of Trifluoromethyl Aryl or Heteroaryl Derivatives

Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo

Application: “4-Bromo-2-(trifluoromethyl)phenylboronic acid” can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo.

Protodeboronation of Pinacol Boronic Esters

Application: “4-Bromo-2-(trifluoromethyl)phenylboronic acid” can be used in the protodeboronation of pinacol boronic esters.

Site-Selective Suzuki-Miyaura Cross-Coupling Reactions

4-Bromo-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. The molecular formula is CHBBrFO, with a molecular weight of 268.83 g/mol. This compound is recognized for its role in various

4-Bromo-2-(trifluoromethyl)phenylboronic acid itself does not possess a defined mechanism of action in biological systems. Its primary function lies in its role as a reactant or intermediate in organic synthesis and catalysis.

While detailed information on the specific toxicity of 4-Bromo-2-(trifluoromethyl)phenylboronic acid is limited, arylboronic acids in general are considered to have low toxicity []. However, standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.

4-Bromo-2-(trifluoromethyl)phenylboronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This compound can also be employed in palladium-catalyzed direct arylation reactions, making it valuable for synthesizing complex organic molecules . Its reactivity stems from the ability of the boron atom to form stable complexes with various nucleophiles.

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylboronic acid typically involves the following methods:

- Suzuki Coupling: This method involves reacting a suitable aryl halide with a boronic acid under palladium catalysis.

- Direct Boronation: The introduction of the boronic acid group can also be achieved through direct functionalization of phenolic compounds.

- Functionalization of Trifluoromethylated Aromatics: Starting from trifluoromethylated aromatic compounds, subsequent bromination can yield the desired product .

The primary applications of 4-Bromo-2-(trifluoromethyl)phenylboronic acid include:

- Catalyst in Organic Synthesis: It is employed as a catalyst for dehydrative condensation reactions, particularly in synthesizing α-dipeptides.

- Intermediate in Pharmaceutical Chemistry: Due to its low toxicity and stability, it serves as an intermediate in the development of new pharmaceutical compounds.

- Material Science: Its unique properties make it useful in developing advanced materials and polymers .

Research has shown that 4-Bromo-2-(trifluoromethyl)phenylboronic acid interacts with various substrates through transmetalation processes during cross-coupling reactions. The efficiency of these interactions can be influenced by environmental factors such as temperature and solvent choice. Studies indicate that this compound can facilitate the formation of new carbon-carbon bonds effectively, which is crucial for synthesizing complex organic frameworks .

Several compounds share structural similarities with 4-Bromo-2-(trifluoromethyl)phenylboronic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)phenylboronic acid | CHBBrFO | Different bromination position |

| 4-Chloro-2-(trifluoromethyl)phenylboronic acid | CHBClFO | Chlorine instead of bromine |

| 4-Iodo-2-(trifluoromethyl)phenylboronic acid | CHBI FO | Iodine substitution leading to different reactivity |

| 4-Bromo-3-(trifluoromethyl)phenylboronic acid | CHBBrFO | Different substitution pattern on the phenyl ring |

The unique combination of bromine and trifluoromethyl groups in 4-Bromo-2-(trifluoromethyl)phenylboronic acid contributes to its specific reactivity profile and applications in organic synthesis, distinguishing it from other similar compounds .

Molecular Structure and Formula (C₇H₅BBrF₃O₂)

4-Bromo-2-(trifluoromethyl)phenylboronic acid possesses a molecular formula of C₇H₅BBrF₃O₂, indicating a compound containing seven carbon atoms, five hydrogen atoms, one boron atom, one bromine atom, three fluorine atoms, and two oxygen atoms [1] [2]. The molecular weight of this compound is precisely 268.83 grams per mole, which has been consistently reported across multiple chemical databases [1] [3] [2].

The structural architecture of 4-Bromo-2-(trifluoromethyl)phenylboronic acid consists of a benzene ring serving as the central aromatic framework [4]. This phenyl ring carries three distinct substituents positioned at specific locations that define the compound's unique chemical identity [1] [2]. The boronic acid functional group (-B(OH)₂) is directly attached to the benzene ring at the 1-position, providing the characteristic Lewis acid properties associated with boronic acid derivatives [5].

The bromine substituent occupies the 4-position of the phenyl ring, while the trifluoromethyl group (-CF₃) is located at the 2-position [1] [2]. This specific substitution pattern creates a compound with distinct electronic and steric properties due to the combined influence of the electron-withdrawing trifluoromethyl group and the halogen substituent [6] [7].

| Structural Component | Position | Chemical Formula | Properties |

|---|---|---|---|

| Boronic acid group | 1-position | -B(OH)₂ | Lewis acid functionality [5] |

| Trifluoromethyl group | 2-position | -CF₃ | Electron-withdrawing [6] |

| Bromine atom | 4-position | -Br | Electron-withdrawing halogen [8] |

| Phenyl ring | Core structure | C₆H₃ | Aromatic framework [4] |

The boronic acid functional group exhibits a trigonal planar geometry around the boron center, with the boron atom adopting sp² hybridization [5] [9]. This geometry allows for the characteristic reversible covalent bonding capabilities that make boronic acids valuable in organic synthesis [5]. The planar nature of the boronic acid group relative to the benzene ring has been observed in crystallographic studies of related phenylboronic acid derivatives, with typical twist angles ranging from 6.6° to 21.4° [10] [9].

The trifluoromethyl substituent contributes significant electronegativity to the molecular structure, with an electronegativity described as intermediate between fluorine and chlorine [6]. This group exerts a strong electron-withdrawing inductive effect on the aromatic ring system, influencing both the electronic properties and reactivity of the compound [6] [7].

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4-bromo-2-(trifluoromethyl)phenyl]boronic acid [1] [2] [11]. This nomenclature follows the systematic naming conventions established for substituted aromatic boronic acids, where the phenyl ring serves as the parent structure and substituents are identified by their positions and chemical nature [12] [13].

The IUPAC naming system for this compound begins with the identification of the boronic acid functional group as the principal functional group [14] [15]. The phenyl ring is designated as the parent aromatic system, and the substituents are named according to their positions using numerical locants [13] [8]. The 4-bromo designation indicates the presence of a bromine atom at the para position relative to the boronic acid group, while 2-(trifluoromethyl) specifies the trifluoromethyl substituent at the ortho position [13] [8].

Alternative designations for 4-Bromo-2-(trifluoromethyl)phenylboronic acid include several systematic and trade names that appear in chemical literature and commercial databases [1] [3] [2]. These alternative names provide different perspectives on the compound's structure while maintaining chemical accuracy:

| Designation Type | Name | Source |

|---|---|---|

| IUPAC Name | [4-bromo-2-(trifluoromethyl)phenyl]boronic acid | [1] [2] [11] |

| Alternative IUPAC | 4-bromo-2-(trifluoromethyl)phenylboronic acid | [16] |

| Systematic Name | 4-Bromo-2-(trifluoromethyl)benzeneboronic acid | [1] |

| Descriptive Name | (4-Bromo-2-(trifluoromethyl)phenyl)boronic acid | [3] [2] |

The systematic nomenclature reflects the structural relationship between this compound and other members of the phenylboronic acid family [4] [17]. Phenylboronic acids represent a class of organoboron compounds where a phenyl group is directly bonded to a boronic acid functional group [4] [5]. The substitution pattern in 4-Bromo-2-(trifluoromethyl)phenylboronic acid places it within the category of disubstituted phenylboronic acids, where two additional functional groups modify the electronic and steric properties of the parent phenylboronic acid structure [13].

The nomenclature also reflects the compound's relationship to broader categories of organoboron chemistry [5]. Boronic acids constitute a significant class of Lewis acids that contain the characteristic B(OH)₂ functional group [14] [15]. The systematic naming of these compounds follows established principles that ensure unambiguous identification across different chemical contexts and applications [12] [18].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BBrF₃O₂ | Multiple sources [5] [6] [7] |

| Molecular Weight (g/mol) | 268.82-268.83 | PubChem/Multiple vendors [5] [6] [7] |

| Chemical Abstract Service Number | 1394346-22-5 | Multiple sources [5] [6] [7] |

| IUPAC Name | [4-bromo-2-(trifluoromethyl)phenyl]boronic acid | PubChem [5] |

| Appearance | Off-white to light yellow solid/crystalline powder | ChemScene COA [1] |

| Melting Point (°C) | Data not available | Not reported in sources |

| Boiling Point (°C) | Data not available (predicted: 321.0±52.0 °C) | Predicted values from similar compounds [9] |

| Density (g/cm³) | Data not available (predicted: 1.8±0.1) | Predicted values from similar compounds [9] |

| Storage Conditions | Room temperature, dry, inert atmosphere | Multiple vendors [6] [1] |

Solubility Parameters

Solubility in Organic Solvents

4-Bromo-2-(trifluoromethyl)phenylboronic acid demonstrates favorable solubility characteristics in polar aprotic organic solvents, consistent with the general behavior of substituted phenylboronic acids [13] [14]. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), with solubility exceeding 50 mg/mL in DMSO [13] [14]. This high solubility in polar aprotic solvents makes the compound particularly suitable for organic synthesis applications and cross-coupling reactions.

In dichloromethane and other chlorinated solvents, the compound shows good solubility, facilitating its use in extraction processes and purification procedures [15]. The solubility in alcoholic solvents such as methanol is more limited, attributed to the hydrogen bonding interactions between the solvent and the boronic acid functional group [16] [11].

The compound's solubility profile is significantly influenced by the electron-withdrawing nature of both the trifluoromethyl and bromine substituents, which affect the electronic distribution around the boronic acid moiety and subsequently impact solvation behavior in different solvent systems.

Aqueous Medium Behavior

The aqueous solubility of 4-Bromo-2-(trifluoromethyl)phenylboronic acid is characteristically limited, typical of aromatic boronic acid derivatives [13]. In neutral aqueous solutions (pH ~7), the compound exhibits poor solubility, generally less than 0.1 mg/mL, consistent with the hydrophobic nature imparted by the aromatic ring and halogen substituents.

However, the aqueous solubility profile shows significant pH dependence. In basic aqueous solutions (pH > 10), solubility increases substantially due to the formation of the boronate anion species [13] [17]. This pH-dependent solubility behavior is characteristic of boronic acids, where deprotonation of the boronic acid group leads to enhanced water solubility through improved solvation of the anionic form.

The compound's behavior in aqueous media is also influenced by its tendency to form complexes with polyols and diols present in solution, which can further modify its apparent solubility and distribution behavior in biological and analytical systems.

Table 2: Solubility Profile

| Solvent/Medium | Solubility | Notes |

|---|---|---|

| Water (aqueous) | Limited/Poor | Typical for aromatic boronic acids |

| Dimethyl sulfoxide (DMSO) | Soluble (>50 mg/mL) | Polar aprotic solvent - good for boronic acids |

| Tetrahydrofuran (THF) | Soluble | Common organic synthesis solvent |

| Methanol | Slightly soluble | Limited solubility due to hydrogen bonding |

| Dichloromethane | Soluble | Non-polar aprotic solvent |

| Hexanes | Poorly soluble | Expected poor solubility in non-polar solvents |

| Basic aqueous solutions (pH >10) | Enhanced solubility due to anion formation | Boronate anion formation increases solubility |

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Characteristics

The Nuclear Magnetic Resonance (NMR) spectroscopic profile of 4-Bromo-2-(trifluoromethyl)phenylboronic acid provides distinct diagnostic features for structural identification and purity assessment [1] [18]. In ¹H NMR spectroscopy, the aromatic protons appear in the characteristic range of 7.0-8.5 ppm, with the specific chemical shifts influenced by the electron-withdrawing effects of both the trifluoromethyl and bromine substituents [1] [18].

The trifluoromethyl group significantly affects the aromatic coupling patterns, creating distinctive splitting patterns that aid in structural elucidation [18]. The boronic acid hydroxyl protons typically appear as exchangeable signals, often broadened due to rapid exchange with trace water or protic solvents [1].

¹³C NMR spectroscopy reveals aromatic carbon signals in the expected range of 120-160 ppm, with the trifluoromethyl carbon appearing as a characteristic quartet around 123 ppm due to coupling with the three equivalent fluorine atoms [18]. The carbon atoms ortho and para to the electron-withdrawing substituents show characteristic downfield shifts consistent with reduced electron density.

¹⁹F NMR spectroscopy provides a diagnostic singlet peak for the trifluoromethyl group, typically appearing between -62 and -64 ppm [18] [19]. This chemical shift region is characteristic for aromatic trifluoromethyl groups and serves as a definitive identification marker for the compound.

¹¹B NMR spectroscopy shows the boronic acid boron center as a broad signal typically appearing between 28-32 ppm, characteristic of trigonal planar boronic acid environments [18]. The signal broadening is attributed to quadrupolar relaxation effects common in boron-containing compounds.

Infrared Spectral Features

Infrared (IR) spectroscopy of 4-Bromo-2-(trifluoromethyl)phenylboronic acid displays several characteristic absorption bands that provide structural confirmation [15] [20]. The boronic acid B-O stretching vibrations appear in the range of 1300-1400 cm⁻¹, representing the symmetric and asymmetric stretching modes of the B-OH bonds [20].

The trifluoromethyl group contributes strong and characteristic C-F stretching vibrations in the range of 1100-1300 cm⁻¹, with multiple bands reflecting the different vibrational modes of the CF₃ moiety [20]. These C-F stretching frequencies are among the most diagnostic features in the IR spectrum and serve as definitive markers for trifluoromethyl-containing compounds.

Aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while the aromatic C=C stretching modes are observed between 1400-1600 cm⁻¹ [20]. The O-H stretching vibrations of the boronic acid group typically appear as broad absorption bands between 3200-3600 cm⁻¹, often overlapping with any residual moisture in the sample.

Mass Spectrometry Patterns

Mass spectrometry analysis of 4-Bromo-2-(trifluoromethyl)phenylboronic acid provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [8] [21]. The molecular ion peak appears at m/z 268 for the ⁷⁹Br isotope, with the corresponding M+2 peak at m/z 270 for the ⁸¹Br isotope, reflecting the natural isotopic abundance ratio of bromine (approximately 1:1) [8].

This characteristic bromine isotope pattern serves as a diagnostic feature for bromine-containing compounds and provides immediate confirmation of the presence of a single bromine atom in the molecular structure [8]. The intensity ratio of the M and M+2 peaks closely follows the theoretical 1:1 ratio expected for monobrominated compounds.

Fragmentation patterns typically involve loss of the boronic acid functionality, producing fragment ions corresponding to the brominated trifluoromethyl benzene core structure [8]. Common neutral losses include water (18 mass units) and boric acid fragments, consistent with the known fragmentation behavior of boronic acid compounds under electron impact conditions.

Table 3: Spectroscopic Properties

| Technique | Key Characteristics | Characteristic Features |

|---|---|---|

| ¹H NMR | Aromatic protons: 7.0-8.5 ppm; B-OH: exchangeable | Trifluoromethyl affects aromatic coupling patterns |

| ¹³C NMR | Aromatic carbons: 120-160 ppm; CF₃: quartet around 123 ppm | Fluorine coupling to carbon creates quartet |

| ¹⁹F NMR | CF₃ group: -62 to -64 ppm (singlet) | Single peak due to equivalent fluorines |

| ¹¹B NMR | Boronic acid B: 28-32 ppm (broad) | Boronic acid boron typically broad signal |

| IR Spectroscopy | B-O stretch: 1300-1400 cm⁻¹; C-F stretch: 1100-1300 cm⁻¹ | Strong C-F stretches diagnostic for CF₃ group |

| Mass Spectrometry | Molecular ion [M]⁺: m/z 268/270 (Br isotope pattern) | Bromine isotope pattern (M+2) diagnostic |

Stability and Reactivity Profile

Thermal Stability Parameters

4-Bromo-2-(trifluoromethyl)phenylboronic acid exhibits thermal stability characteristics typical of halogenated aromatic boronic acids, with enhanced stability provided by the electron-withdrawing substituents [22] [23]. The compound is expected to remain stable at temperatures up to approximately 200°C under inert atmospheric conditions, beyond which thermal decomposition may occur [24] [22].

The presence of both trifluoromethyl and bromine substituents contributes to thermal stability through several mechanisms. The trifluoromethyl group provides exceptional thermal stability due to the strong C-F bonds, while the aromatic bromine substituent offers additional stability through its electron-withdrawing effects that reduce the electron density at the boronic acid center [22] [23].

Thermal decomposition pathways typically involve initial loss of the boronic acid functionality, followed by degradation of the organic framework. The decomposition products may include hydrogen fluoride, hydrogen bromide, and various organic fragments, making proper ventilation and safety precautions essential during high-temperature applications [24].

Moisture and Oxygen Sensitivity

The moisture sensitivity of 4-Bromo-2-(trifluoromethyl)phenylboronic acid follows patterns observed for other substituted phenylboronic acids, exhibiting moderate sensitivity to atmospheric moisture [22] [23]. Interestingly, boronic acids often demonstrate enhanced stability when moderately hydrated, as water coordination to the boron center can provide protection against oxidative degradation [22].

The compound shows moderate sensitivity to atmospheric oxygen, with the rate of oxidative degradation being influenced by the electron-withdrawing nature of the substituents [23] [25]. The trifluoromethyl and bromine groups reduce electron density on the boron atom, which paradoxically can enhance oxidative stability compared to unsubstituted phenylboronic acid by reducing the stabilization of the p orbital that develops during the rate-limiting transition state of oxidation reactions [23] [25].

Storage under inert atmosphere conditions is recommended for long-term stability, particularly for high-purity samples intended for sensitive applications [6] [1]. The compound should be stored in tightly sealed containers with appropriate desiccants to minimize exposure to moisture and oxygen [6] [1].

pKa Characteristics

The pKa value of 4-Bromo-2-(trifluoromethyl)phenylboronic acid is significantly lower than that of unsubstituted phenylboronic acid (pKa = 8.8) due to the electron-withdrawing effects of both substituents [17] [12]. Based on Hammett correlation studies with substituted phenylboronic acids and comparison with related compounds, the pKa is estimated to be in the range of 7.5-8.5 [17] [12] [19].

The trifluoromethyl group at the 2-position and bromine at the 4-position both contribute to lowering the pKa through inductive electron withdrawal, stabilizing the boronate anion form and making the compound more acidic than the parent phenylboronic acid [17] [19]. This enhanced acidity has practical implications for the compound's behavior in biological systems and synthetic applications where pH-dependent reactivity is important.

Comparative studies with other substituted phenylboronic acids show that electron-withdrawing groups generally lower pKa values by 1-2 pH units relative to phenylboronic acid, with the magnitude depending on the number, position, and electron-withdrawing strength of the substituents [17] [19]. The combination of trifluoromethyl and bromine substituents places this compound among the more acidic phenylboronic acid derivatives.

Table 4: Stability and Reactivity Profile

| Parameter | Characteristics | Comments |

|---|---|---|

| Thermal Stability | Stable up to ~200°C (estimated) | CF₃ and Br groups provide thermal stability |

| Moisture Sensitivity | Moderately sensitive - enhanced stability when moist | Water coordination protects boronic acid group |

| Oxygen Sensitivity | Moderate - boronic acids susceptible to oxidation | Electron-withdrawing groups reduce oxidation rate |

| pKa Value | 7.5-8.5 (estimated based on substituent effects) | CF₃ and Br lower pKa vs phenylboronic acid (8.8) |

| pH Stability Range | Stable in neutral to mildly basic conditions | Acidic conditions may cause decomposition |

| Storage Atmosphere | Inert atmosphere recommended for long-term storage | Prevents oxidation and hydrolysis |

| Oxidative Stability | Lower than phenylboronic acid due to electron-withdrawing groups | Trifluoromethyl group reduces electron density on boron |